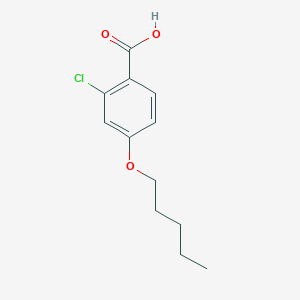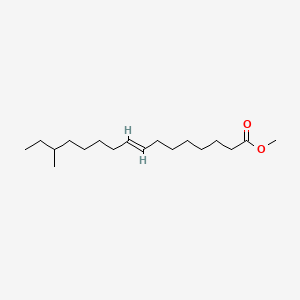
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyloxy group, a difluoromethoxy group, and a methyl group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the nicotinonitrile core.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a difluoromethylation reaction using a difluoromethylating agent such as difluoromethyl iodide.
Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or difluoromethoxy groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Benzyloxy)-4-methoxy-6-methylnicotinonitrile: Similar structure but lacks the difluoromethoxy group.
2-(Benzyloxy)-4-(trifluoromethoxy)-6-methylnicotinonitrile: Similar structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Benzyloxy)-4-(difluoromethoxy)-6-chloronicotinonitrile: Similar structure but contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the difluoromethoxy group in 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and other fields.
属性
分子式 |
C15H12F2N2O2 |
|---|---|
分子量 |
290.26 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12F2N2O2/c1-10-7-13(21-15(16)17)12(8-18)14(19-10)20-9-11-5-3-2-4-6-11/h2-7,15H,9H2,1H3 |
InChI 键 |
SSWXTWJOISIJHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C#N)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
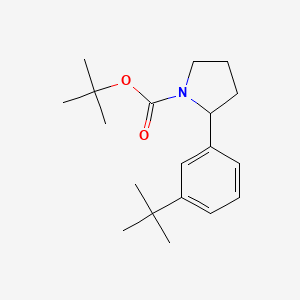
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)
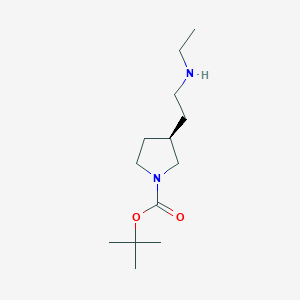
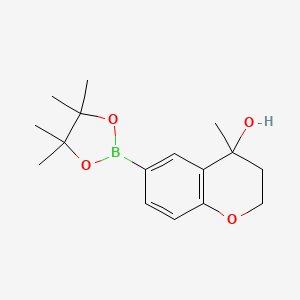
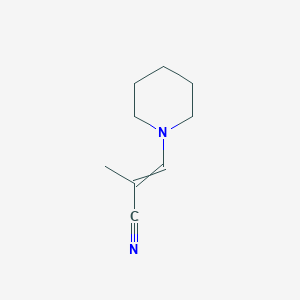
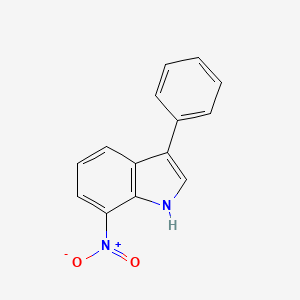
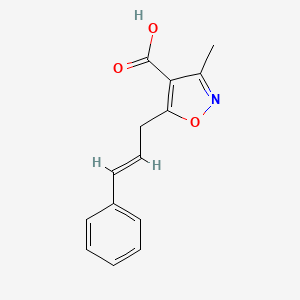

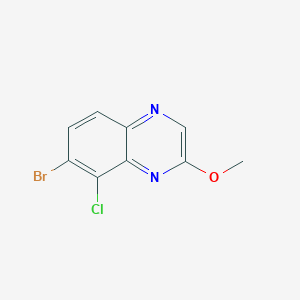
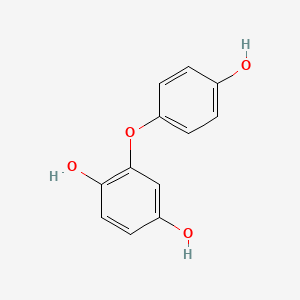
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
